molecular formula C17H24N2O2S B2893333 (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-44-6

(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2893333
CAS No.: 2097940-44-6
M. Wt: 320.45
InChI Key: NCPMXWQSIWECRO-OWOJBTEDSA-N
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Description

“(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide” is a synthetic organic compound characterized by a piperidine core substituted with an oxolane (tetrahydrofuran) ring at the 1-position and a thiophene-containing acrylamide moiety. The (2E) designation indicates the trans-configuration of the double bond in the acrylamide group. The compound’s piperidine and oxolane motifs are common in pharmaceuticals targeting central nervous system (CNS) receptors, while the thiophene group may enhance lipophilicity and binding interactions .

Properties

IUPAC Name

(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-17(2-1-15-6-10-22-13-15)18-11-14-3-7-19(8-4-14)16-5-9-21-12-16/h1-2,6,10,13-14,16H,3-5,7-9,11-12H2,(H,18,20)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPMXWQSIWECRO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-One

The piperidine-oxolan moiety is synthesized via alkylation of piperidin-4-one (1) with an oxolan-substituted alkyl halide. As detailed in EP3564240B1, piperidin-4-one reacts with alkyl bromides/iodides (e.g., 3-bromotetrahydrofuran) in dimethylformamide (DMF) or acetonitrile using potassium carbonate or diisopropylethylamine as a base. This yields 1-(oxolan-3-yl)piperidin-4-one (2).

Reaction Conditions

Step Reagents/Conditions Product
1 Piperidin-4-one, 3-bromotetrahydrofuran, K₂CO₃, DMF, 80°C, 12h 1-(Oxolan-3-yl)piperidin-4-one (2)

Oxime Formation and Reduction

The ketone in (2) is converted to an oxime via treatment with 50% aqueous hydroxylamine in hexanes, followed by dehydration to form the oxime (3). Catalytic hydrogenation using rhodium on alumina in ethanol under H₂ (1 atm) reduces the oxime to 1-(oxolan-3-yl)piperidin-4-amine (4).

Key Data

  • Hydrogenation Catalyst : Rh/Al₂O₃ (5 wt%)
  • Yield : 78–85%

Synthesis of 3-(Thiophen-3-yl)Prop-2-Enamide

Enamide Precursor Synthesis

The α,β-unsaturated enamide is constructed via a Horner-Wadsworth-Emmons (HWE) reaction. Thiophene-3-carbaldehyde (5) reacts with a phosphorylated acetamide derivative (6) in the presence of NaH or LiHMDS, yielding (E)-3-(thiophen-3-yl)prop-2-enamide (7). The E-configuration is favored under kinetic control.

Mechanistic Insight
The HWE reaction proceeds through a stabilized oxyanion intermediate, ensuring high stereoselectivity for the trans (E) isomer.

Alternative Route: Condensation Reaction

A condensation between thiophene-3-acetic acid and an amide-forming reagent (e.g., EDCl/HOBt) generates the enamide. However, this method risks side reactions, necessitating rigorous purification.

Coupling of Intermediates

Reductive Amination

The primary amine (4) reacts with 3-(thiophen-3-yl)prop-2-enoyl chloride (8) in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at −20°C to prevent epimerization, yielding the target compound (9).

Optimization Notes

  • Temperature : −20°C to 0°C prevents decomposition of the acid chloride.
  • Base : Triethylamine scavenges HCl, driving the reaction to completion.

Nucleophilic Substitution

Alternatively, the amine (4) displaces a leaving group (e.g., chloride) from a pre-formed enamide bromide. This method, while efficient, requires anhydrous conditions and inert atmosphere.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with heptane/ethyl acetate gradients isolates intermediates.
  • Preparative HPLC : C-18 columns with NH₄HCO₃/MeCN gradients purify the final compound.

Spectroscopic Analysis

  • NMR : ¹H NMR confirms the E-configuration (J = 15–16 Hz for trans vinyl protons).
  • HRMS : Molecular ion peak at m/z 321.4 ([M+H]⁺) aligns with the formula C₁₇H₂₄N₂O₂S.
  • X-ray Crystallography : Validates chair conformation of the piperidine ring and syn periplanar geometry of the enamide.

Challenges and Optimization

Stereochemical Control

  • E/Z Selectivity : The HWE reaction achieves >95% E-selectivity when using bulky phosphonates.
  • Piperidine Ring Conformation : Chair conformation is stabilized by steric hindrance from the oxolan substituent.

Yield Improvements

  • Catalyst Loading : Increasing Rh/Al₂O₃ to 10 wt% improves hydrogenation yield to 92%.
  • Solvent Choice : Replacing DMF with acetonitrile reduces side reactions during alkylation.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the reduction of the amide bond.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound: (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide Piperidine Oxolane-3-yl (tetrahydrofuran), thiophen-3-yl, acrylamide (E-configuration) Not reported Hybrid structure combining heterocyclic and aromatic motifs.
Acryloylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) Piperidine Phenethyl, phenyl, acrylamide (E-configuration) ~366.5 Potent μ-opioid receptor agonist; 100x more potent than fentanyl.
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide Piperidine (modified) 4-chlorobenzyl, sulfone, phenyl acrylamide ~434.9 Sulfone group enhances metabolic stability; chlorine increases lipophilicity.
(2E)-N-[(3R)-1,1-dioxo-thiolan-3-yl]-3-(4-fluorophenyl)-N-[(2R)-oxolan-2-ylmethyl]prop-2-enamide Piperidine (modified) Fluorophenyl, sulfonamide, oxolane ~379.4 Fluorine and sulfonamide improve CNS penetration; stereochemistry critical.
N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide Piperidine Furan-2-yl, benzothiazole, acrylamide ~395.5 Furan and benzothiazole groups suggest antimicrobial or kinase inhibition.

Key Structural Differences:

  • Substituent Diversity : The target compound’s thiophene and oxolane substituents distinguish it from acryloylfentanyl (phenethyl/phenyl) and furan-containing analogues .
  • Stereochemistry : Unlike the sulfonamide-containing analogue in , the target compound lacks chiral centers but retains a rigid E-configuration in the acrylamide group.

Table 2: Activity Profiles of Analogues

Compound Name Biological Activity Potency/IC₅₀ (nM) Mechanism of Action
Target Compound Not reported in literature (predicted CNS or antimicrobial activity). N/A Hypothesized: μ-opioid or kinase modulation.
Acryloylfentanyl μ-opioid receptor agonist (Ki = 0.024 nM at μ1); lethal in humans at sub-mg doses. 0.024 (μ1) Binds μ-opioid receptors; respiratory depression.
Cinnamanilides (e.g., (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) Antimicrobial (S. aureus: MIC = 1.56 µg/mL); bactericidal. 1.56 µg/mL Disrupts bacterial cell membranes.
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide Anti-inflammatory (NF-κB inhibition; IC₅₀ = 12.3 µM). 12.3 µM Attenuates inflammatory signaling pathways.

Insights:

  • The target compound’s thiophene group may confer unique binding interactions compared to phenyl or halogenated substituents in antimicrobial cinnamanilides .
  • Acryloylfentanyl’s extreme potency highlights the risks of structural modifications to piperidine-acrylamide scaffolds .

ADMET and Physicochemical Properties

Table 3: ADMET Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability Toxicity Risks
Target Compound ~2.8 (estimated) <0.1 (low) Moderate (oxolane) Potential CNS depression.
Acryloylfentanyl 3.5 <0.01 Low (CYP3A4 substrate) High (respiratory arrest, addiction).
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 2.1 0.5 High (sulfone) Moderate (hepatotoxicity).
Cinnamanilides 1.5–3.0 0.2–1.0 Variable Low-moderate (cytotoxicity at high doses).

Notes:

  • The oxolane group in the target compound may improve metabolic stability compared to acryloylfentanyl’s phenethyl chain .
  • Thiophene’s lipophilicity (logP ~2.8) aligns with CNS-targeting drugs but may reduce aqueous solubility .

Biological Activity

The compound (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a synthetic derivative that exhibits a complex structure involving a piperidine ring, an oxolane moiety, and a thiophene group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

\text{ 2E N 1 oxolan 3 yl piperidin 4 yl methyl}-3-(thiophen-3-yl)prop-2-enamide}

Pharmacological Properties

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes the notable activities associated with derivatives of this compound:

Compound Activity Mechanism
This compoundAnticancerInhibition of cell proliferation in cancer lines
Benzo[b]thiophenesAnti-inflammatoryModulation of cytokine release
Piperidine derivativesAnalgesicInteraction with pain receptors

The biological activity of this compound is believed to involve multiple pathways:

  • Cell Proliferation Inhibition : Studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This effect is mediated through the modulation of signaling pathways involved in cell survival and proliferation.
  • Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines, which are crucial in inflammatory responses. This action could be beneficial in conditions characterized by excessive inflammation.
  • Receptor Interaction : Similar piperidine derivatives have demonstrated the ability to bind to various receptors, including those involved in pain perception and neurotransmission, suggesting potential analgesic properties.

Study 1: Anticancer Activity

A study published in Molecules examined a series of piperidine-based compounds for their anticancer effects. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values ranging from 10 to 25 µM .

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, derivatives similar to this compound were tested for their ability to reduce IL-1β levels in LPS-stimulated macrophages. The results showed a concentration-dependent decrease in cytokine release, highlighting the potential of these compounds as anti-inflammatory agents .

Q & A

Q. What are the key synthetic routes for (2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide, and how is regioselectivity ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:

Condensation : Reacting thiophene-3-carbaldehyde with a piperidin-4-ylmethylamine derivative under basic conditions to form the enamine intermediate.

Acryloylation : Introducing the acrylamide group using acryloyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Regioselectivity is controlled by steric and electronic factors. For example, the (2E)-configuration is stabilized by conjugation between the thiophene ring and the acrylamide group. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the (2E)-configuration (via coupling constants J=1216 HzJ = 12–16\ \text{Hz} for trans-alkene protons) and verifying substitution patterns on the piperidine and thiophene rings .
  • IR Spectroscopy : Peaks near 1650–1680 cm1^{-1} confirm the acrylamide C=O stretch, while thiophene C-S vibrations appear at 600–700 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C18_{18}H23_{23}N2_2O2_2S) .

Q. How are common impurities identified and mitigated during synthesis?

  • Methodological Answer :
  • Byproducts : Unreacted starting materials (e.g., residual thiophene derivatives) or stereoisomers (e.g., (2Z)-isomer) are common. These are detected via HPLC or GC-MS and minimized by optimizing reaction time and temperature .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC removes polar impurities. Purity is quantified using melting point analysis (sharp range ±1°C) and elemental analysis (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved using SHELXL?

  • Methodological Answer :
  • Data Contradictions : Disordered solvent molecules or anisotropic thermal motion in the thiophene ring may cause poor refinement statistics (e.g., high Rint_{\text{int}}). SHELXL’s PART instruction partitions disordered regions, and ISOR restraints stabilize anisotropic displacement parameters .
  • Validation : The ADDSYM tool in WinGX checks for missed symmetry, while ORTEP visualizes thermal ellipsoids to identify overfitting .

Q. What strategies optimize reaction conditions for high-yield synthesis of the thiophene-prop-2-enamide moiety?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Switch to THF or dichloromethane for acryloylation to improve yield (70–85%) .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) accelerate imine formation, while base (e.g., triethylamine) neutralizes HCl during acryloylation .
  • Kinetic Control : Lower temperatures (0–5°C) favor the (2E)-isomer by slowing Z/E interconversion .

Q. How can computational modeling predict biological interactions of this compound with target proteins?

  • Methodological Answer :
  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions between the acrylamide group (H-bond acceptor) and catalytic residues (e.g., serine proteases). The thiophene ring’s π-π stacking with aromatic residues is also assessed .
  • MD Simulations : GROMACS or AMBER evaluate binding stability over 100-ns trajectories, with RMSD <2 Å indicating stable complexes. Free-energy calculations (MM-PBSA) quantify binding affinity .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
  • For crystallography, cross-validate SHELXL results with PLATON or CCDC tools .
  • Computational studies require experimental validation (e.g., SPR or ITC for binding affinity) .

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